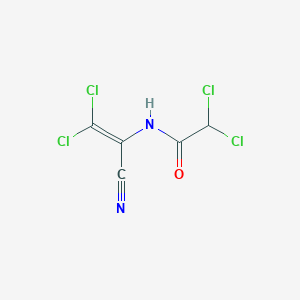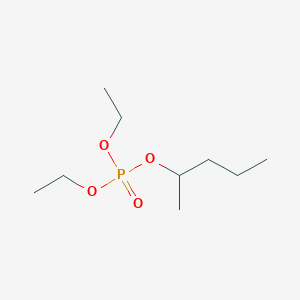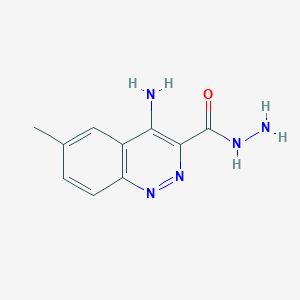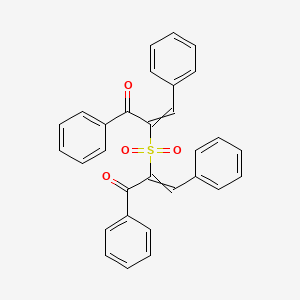![molecular formula C22H18BiFO4 B12581175 Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate CAS No. 634616-52-7](/img/structure/B12581175.png)
Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate is an organobismuth compound characterized by the presence of a bismuth atom bonded to a 4-fluorophenyl group and two dibenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate typically involves the reaction of 4-(di(1H-pyrrole-2-yl)methyl)benzoate with 2,6-difluorobenzaldehyde in the presence of boron trifluoride etherate as a catalyst. The reaction is carried out in dichloromethane under a nitrogen atmosphere and stirred at room temperature for one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert the bismuth(III) center to bismuth(I) or bismuth(0).
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction can produce bismuth(I) or bismuth(0) species.
科学的研究の応用
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organobismuth compounds.
Biology: The compound’s unique properties make it a candidate for studying bismuth’s biological effects.
Industry: Used in materials science for developing new materials with specific properties.
作用機序
The mechanism by which dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bismuth center can coordinate with various biological molecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Dimethyl 2,2’-[(4-hydroxyphenyl)bismuthanediyl]dibenzoate
- Dimethyl 2,2’-[(4-methylphenyl)bismuthanediyl]dibenzoate
- Dimethyl 2,2’-[(4-chlorophenyl)bismuthanediyl]dibenzoate
Uniqueness
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction with biological molecules is desired .
特性
CAS番号 |
634616-52-7 |
|---|---|
分子式 |
C22H18BiFO4 |
分子量 |
574.4 g/mol |
IUPAC名 |
methyl 2-[(4-fluorophenyl)-(2-methoxycarbonylphenyl)bismuthanyl]benzoate |
InChI |
InChI=1S/2C8H7O2.C6H4F.Bi/c2*1-10-8(9)7-5-3-2-4-6-7;7-6-4-2-1-3-5-6;/h2*2-5H,1H3;2-5H; |
InChIキー |
RUIAHDBDLGTKQQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1[Bi](C2=CC=C(C=C2)F)C3=CC=CC=C3C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)

![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)

![(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B12581132.png)
![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole](/img/structure/B12581142.png)

![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
![Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-](/img/structure/B12581157.png)

